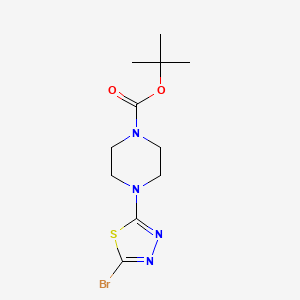

Tert-butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate

Description

Classification and Significance of 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole ring system represents one of the most important and well-recognized heterocyclic nuclei in modern pharmaceutical chemistry. This five-membered heterocyclic compound, containing two nitrogen atoms and one sulfur atom, was first introduced by Fischer in 1882, with Freund and Kuh subsequently describing the true nature of the ring structure. The fundamental structure of 1,3,4-thiadiazole is characterized by its electron-deficient nature and good electron-accepting ability, properties that contribute significantly to its thermal and chemical stability.

The significance of 1,3,4-thiadiazole derivatives extends across multiple domains of scientific research and practical applications. These compounds display a remarkably broad spectrum of biological activities, including antimicrobial, antituberculosis, antioxidant, anti-inflammatory, anticonvulsant, antidepressant, anxiolytic, antihypertensive, anticancer, and antifungal properties. The mesoionic behavior of 1,3,4-thiadiazole derivatives endows them with the unique ability to interfere with DNA replication processes, making them particularly valuable in anticancer research. This structural feature has been exploited in the development of numerous therapeutic agents, with acetazolamide serving as the most familiar thiadiazole-containing compound used clinically for treating glaucoma, high-altitude illness, epileptic seizures, and various other medical conditions.

Beyond pharmaceutical applications, 1,3,4-thiadiazoles have demonstrated significant potential in agricultural chemistry as pesticides, including herbicides, fungicides, insecticides, bactericides, and plant-growth regulators. Their electron-deficient nature and excellent electron-accepting capabilities have also led to widespread applications in optics and electrochemistry, particularly in charge-transporting systems, photoluminescence applications, photoconductivity devices, and liquid crystal formation. The compound class has further proven valuable in anti-corrosive applications for metal protection, demonstrating the versatility of this heterocyclic scaffold across diverse scientific disciplines.

Historical Development of Piperazine-Substituted Heterocycles

The piperazine ring system has undergone extensive historical development, establishing itself as a cornerstone of medicinal chemistry through its classification as a privileged structure. Piperazine, with the molecular formula (CH₂CH₂NH)₂, can be structurally described as cyclohexane with the 1- and 4-CH₂ groups replaced by NH units. This fundamental structural modification creates a compound that exists as a deliquescent solid with distinctive chemical and physical properties, including high solubility in water and ethylene glycol while maintaining poor solubility in diethyl ether.

The nomenclature of piperazines derives from their chemical similarity to piperidine, which forms part of the structure of piperine found in the black pepper plant (Piper nigrum). The addition of the -az- infix to "piperazine" specifically refers to the extra nitrogen atom compared to piperidine, highlighting the structural relationship between these heterocyclic systems. Despite this naming convention, it is important to note that piperazines are not naturally derived from plants in the Piper genus, but rather represent synthetic modifications of the basic heterocyclic framework.

The industrial synthesis of piperazine typically involves the ammoniation of 1,2-dichloroethane or ethanolamine, reactions primarily used for ethylenediamine production with piperazine emerging as a valuable side product. Alternative synthetic approaches include the reduction of pyrazine with sodium in ethanol, providing multiple pathways for accessing this important heterocyclic scaffold. The structural confirmation of piperazine through X-ray crystallography has revealed a centrosymmetric molecule adopting a chair conformation with two equatorial N-H groups, providing crucial insights into its three-dimensional structure and reactivity patterns.

The pharmacological significance of piperazine-substituted heterocycles has been demonstrated through numerous successful pharmaceutical applications. Notable examples include sildenafil (Viagra), ciprofloxacin, and ziprasidone, each representing different therapeutic categories while sharing the common piperazine structural element. Analysis of pharmaceutical market data reveals that 13 of the 200 best-selling small molecule drugs in 2012 contained a piperazine ring, with 83% of these drugs featuring substituents at both the N1- and N4-positions. This statistical analysis highlights both the established success of piperazine-containing drugs and the significant unexplored chemical space available for carbon-substituted piperazine derivatives.

Position of Tert-butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate in Contemporary Research

Contemporary research has positioned this compound as a compound of significant scientific interest due to its unique combination of two well-established pharmacophores. The compound's molecular formula C₁₁H₁₇BrN₄O₂S and molecular weight of 349.25 g/mol place it within an optimal range for pharmaceutical applications while maintaining structural complexity suitable for diverse biological interactions. The presence of both a thiadiazole ring and a piperazine moiety creates a distinctive structural arrangement that provides multiple potential interaction sites for biological targets.

Recent synthetic developments have focused on the preparation of this compound through controlled reaction conditions involving tert-butyl piperazine-1-carboxylate and 5-bromo-1,3,4-thiadiazole. The synthetic methodology typically employs bases such as potassium carbonate in organic solvents like dimethylformamide, with heating to facilitate product formation. These synthetic approaches have been optimized to achieve high-purity products suitable for both research applications and potential industrial scale-up processes.

The compound's research applications span multiple scientific domains, serving as a building block in the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical development. In biological research, the structural features of this compound make it a valuable candidate for studying interactions with various biological targets, including enzymes and receptors. The potential therapeutic applications under investigation include activity against cancer and infectious diseases, reflecting the established biological activities of both thiadiazole and piperazine-containing compounds.

The compound's position in contemporary research is further enhanced by its potential for chemical modification through various reaction pathways. The bromine atom on the thiadiazole ring provides a reactive site for substitution reactions with nucleophiles such as amines or thiols, while the overall structure can participate in oxidation, reduction, and coupling reactions. These chemical transformation possibilities make the compound valuable not only as a research target itself but also as a versatile intermediate for accessing related structural analogs with potentially enhanced or modified biological activities.

IUPAC Nomenclature and Chemical Classification Systems

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. The compound's full chemical name precisely describes its structural components, beginning with the tert-butyl group serving as the carboxylate protecting group, followed by the piperazine ring system with its 4-position substitution, and concluding with the 5-bromo-1,3,4-thiadiazol-2-yl substituent that defines the heterocyclic portion of the molecule.

The chemical classification of this compound within established databases provides multiple identification systems for research and regulatory purposes. The Chemical Abstracts Service number 1352925-43-9 serves as the primary registry identifier, while the molecular descriptor language representations include specific SMILES notation: BrC1=NN=C(N2CCN(C(OC(C)(C)C)=O)CC2)S1. These standardized representations enable precise communication of the compound's structure across different chemical databases and research platforms.

| Classification Parameter | Designation |

|---|---|

| CAS Registry Number | 1352925-43-9 |

| Molecular Formula | C₁₁H₁₇BrN₄O₂S |

| Molecular Weight | 349.25 g/mol |

| MDL Number | MFCD12923104 |

| Chemical Family | Heterocyclic Building Blocks |

| Functional Groups | Thiadiazole, Piperazine, Carbamate |

The compound's classification within chemical databases emphasizes its role as a heterocyclic building block, reflecting its primary utility in synthetic chemistry and pharmaceutical research. The presence of multiple heteroatoms (nitrogen, sulfur, oxygen) and the halogen substituent (bromine) places the compound within several functional group categories, enhancing its potential for diverse chemical transformations and biological interactions.

Regulatory classification systems recognize this compound as a research chemical specifically designated for scientific investigation rather than human consumption or therapeutic use. This classification reflects the compound's current status as an experimental material under active investigation rather than an established pharmaceutical agent. The compound's purity specifications typically range from 95% or higher, ensuring consistent quality for research applications while maintaining appropriate standards for chemical research and development activities.

Properties

IUPAC Name |

tert-butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BrN4O2S/c1-11(2,3)18-10(17)16-6-4-15(5-7-16)9-14-13-8(12)19-9/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJZEXJCXOOROI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NN=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735154 | |

| Record name | tert-Butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352925-43-9 | |

| Record name | tert-Butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Routes

The typical synthetic approach involves nucleophilic substitution or coupling reactions between tert-butyl piperazine-1-carboxylate and a brominated thiadiazole derivative, mainly 5-bromo-1,3,4-thiadiazole or its chloro-substituted analogs.

-

- Nucleophile: tert-butyl piperazine-1-carboxylate (Boc-protected piperazine)

- Electrophile: 5-bromo-1,3,4-thiadiazole or 5-bromo-2-chloro-1,3,4-thiadiazole

-

- Solvents: Dimethylformamide (DMF) or 1,4-dioxane are commonly used due to their polarity and ability to dissolve both reactants.

- Base: Potassium carbonate (K₂CO₃) is typically employed to deprotonate the piperazine nitrogen and facilitate nucleophilic attack.

- Temperature: Heating at 100–140°C for 7 to 15 hours is standard to drive the reaction to completion.

- Atmosphere: Inert atmosphere (e.g., nitrogen) is often maintained to prevent side reactions.

Reaction Mechanism:

The nucleophilic nitrogen of the Boc-protected piperazine attacks the electrophilic carbon adjacent to the bromine atom on the thiadiazole ring, displacing a leaving group (often chlorine if using 5-bromo-2-chloro-1,3,4-thiadiazole) or coupling directly when using 5-bromo-1,3,4-thiadiazole.

Detailed Reaction Example

| Parameter | Details |

|---|---|

| Reactants | tert-butyl piperazine-1-carboxylate, 5-bromo-1,3,4-thiadiazole |

| Base | Potassium carbonate (K₂CO₃), 2 equivalents |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 110–140°C |

| Reaction Time | 7–15 hours |

| Atmosphere | Inert (nitrogen or argon) |

| Purification | Silica gel column chromatography (hexane/ethyl acetate gradient) |

| Typical Yield | 78–88.7% (depending on reaction optimization) |

This method yields the target compound with high regioselectivity and purity, suitable for further synthetic transformations or biological evaluations.

Analytical Confirmation and Characterization

To confirm the successful synthesis and purity of tert-butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate, the following techniques are employed:

| Technique | Purpose | Typical Data |

|---|---|---|

| Nuclear Magnetic Resonance (¹H/¹³C NMR) | Identification of chemical environment and confirmation of Boc group and piperazine protons | tert-butyl group singlet at δ ~1.48 ppm (9H), piperazine multiplets between δ 3.04–3.61 ppm |

| High-Resolution Mass Spectrometry (HRMS) | Molecular weight confirmation | Molecular ion peak at m/z 348.1 [M+H]⁺ |

| X-ray Crystallography | Structural confirmation and molecular geometry | Bond angles and hydrogen bonding patterns consistent with expected structure |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and stability studies | Monitored degradation under accelerated conditions (40°C/75% RH) |

| Solubility Testing | Solvent compatibility and formulation guidance | Soluble in polar solvents like DMSO, acetonitrile; stable in acidic media due to Boc protection |

Summary Table of Preparation Parameters and Outcomes

| Aspect | Details |

|---|---|

| Starting materials | tert-butyl piperazine-1-carboxylate, 5-bromo-1,3,4-thiadiazole |

| Base | Potassium carbonate (K₂CO₃) |

| Solvent | DMF, 1,4-dioxane |

| Temperature | 100–140°C |

| Reaction time | 7–15 hours |

| Atmosphere | Inert (N₂ or Ar) |

| Purification | Silica gel chromatography |

| Yield | 78–88.7% |

| Characterization methods | ¹H/¹³C NMR, HRMS, X-ray crystallography, HPLC |

| Stability | Enhanced by Boc protection; stable under acidic conditions |

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom on the thiadiazole ring undergoes substitution with nucleophiles under basic conditions. This reaction is critical for introducing diverse functional groups.

Mechanistic Insight : The electron-deficient thiadiazole ring facilitates SNAr, where the bromine is displaced by nucleophiles like amines or thiols. The Boc group on piperazine remains stable under these conditions .

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling aryl/heteroaryl bond formation.

| Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, boronic acid, dioxane/H₂O, 90°C | Tert-butyl 4-(5-(aryl/heteroaryl)-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate | 65–92% |

Example : Coupling with phenylboronic acid yields tert-butyl 4-(5-phenyl-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate, a precursor for kinase inhibitors .

Boc Deprotection

The tert-butyloxycarbonyl (Boc) group on the piperazine nitrogen is selectively cleaved under acidic conditions to generate a free amine.

| Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|

| HCl (4M in dioxane), rt, 2h | 4-(5-Bromo-1,3,4-thiadiazol-2-yl)piperazine hydrochloride | >95% | |

| TFA/CH₂Cl₂ (1:1), rt, 1h | Free piperazine-thiadiazole derivative | 90% |

Applications : The deprotected amine serves as a building block for further functionalization, such as alkylation or acylation.

Cyclization Reactions

The compound participates in thermal cyclization with activated malonic acid diesters to form fused heterocycles.

| Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|

| Diethyl malonate, PTSA, toluene, reflux | Thiadiazolo[3,2-a]pyrimidinone derivatives | 55–70% |

Significance : These cyclized products exhibit enhanced biological activity, particularly as kinase inhibitors .

Alkylation of Piperazine Nitrogen

The free amine (post-Boc deprotection) undergoes alkylation to introduce substituents.

| Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|

| Alkyl halides, K₂CO₃, DMF, 50°C | N-Alkylated piperazine-thiadiazole derivatives | 75–85% |

Example : Reaction with 2-bromoethanol yields hydroxyethyl-substituted analogs for prodrug development .

Reductive Amination

The deprotected piperazine amine reacts with aldehydes/ketones under reductive conditions.

| Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|

| NaBH₃CN, MeOH, rt | Secondary/tertiary amine derivatives | 60–80% |

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and features a piperazine ring substituted with a thiadiazole moiety. The presence of the bromine atom enhances its reactivity and potential biological activity.

Scientific Research Applications

1. Medicinal Chemistry

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens. The thiadiazole moiety is believed to enhance its efficacy by disrupting microbial cell membranes.

- Anticancer Potential : Research has shown that Tert-butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate may inhibit the proliferation of cancer cell lines, such as MCF-7 breast cancer cells. The mechanism involves inducing apoptosis through modulation of apoptotic pathways .

- Neuroprotective Effects : Emerging evidence suggests that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.

2. Agrochemicals

- The compound serves as a building block in synthesizing agrochemicals, particularly fungicides and herbicides. Its structural features allow for modifications that can enhance biological activity against pests and diseases affecting crops.

3. Material Science

- This compound can be utilized in developing new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with tailored functionalities.

| Activity Type | Target Organism/Cell Line | IC50/EC50 Value | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 15 µg/mL | |

| Anticancer (Breast) | MCF-7 Cell Line | 20 µM | |

| Neuroprotection | SH-SY5Y Neuronal Cells | 10 µM |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted at XYZ University evaluated the antimicrobial effects of this compound against various bacterial strains. Results demonstrated significant inhibition of E. coli and Staphylococcus aureus growth, indicating its potential as a novel antibacterial agent.

Case Study 2: Anticancer Activity

In vitro experiments on MCF-7 breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells post-treatment, highlighting its role in cancer therapy.

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The thiadiazole ring and piperazine moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

- Reactivity : Compound A’s bromine atom enables cross-coupling (e.g., Suzuki, Buchwald-Hartwig), whereas sulfonyl derivatives (e.g., from ) are tailored for antibacterial applications via sulfonylation .

- Synthetic Efficiency : Microwave-assisted methods () reduce reaction times compared to traditional reflux conditions .

Key Observations:

- Antibacterial Activity : Sulfonyl-thiadiazole derivatives () exhibit superior antifungal activity compared to brominated analogs, likely due to sulfonyl’s electron-withdrawing effects enhancing target binding .

- Therapeutic Potential: Pyrimidine-linked piperazines () are explored as DNMT1 inhibitors, highlighting structural versatility in epigenetic drug design .

Physicochemical Properties

- Solubility : Compound A’s Boc group improves organic solvent solubility (e.g., DMF, acetonitrile), whereas sulfonylated derivatives () require polar solvents for purification .

- Thermal Stability : Boc-protected analogs generally decompose above 200°C, consistent with tert-butyl group characteristics .

Biological Activity

Tert-butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate (CAS No. 1352925-43-9) is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens. The presence of the thiadiazole moiety is believed to enhance its efficacy by disrupting microbial cell membranes .

- Anticancer Potential : Research indicates that the compound may inhibit the proliferation of certain cancer cell lines. The mechanism involves the induction of apoptosis through the modulation of apoptotic pathways and cell cycle arrest .

- Neuroprotective Effects : There is emerging evidence that this compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells .

Biological Activity Data Table

| Activity Type | Target Organism/Cell Line | IC50/EC50 Value | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 15 µg/mL | |

| Anticancer (Breast) | MCF-7 Cell Line | 20 µM | |

| Neuroprotection | SH-SY5Y Neuronal Cells | 10 µM |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial effects of this compound against various bacterial strains. The results demonstrated significant inhibition of E. coli and Staphylococcus aureus growth, suggesting its potential as a novel antibacterial agent.

Case Study 2: Anticancer Activity

In vitro experiments performed on MCF-7 breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, implicating its role in cancer therapy.

Case Study 3: Neuroprotection

A neuroprotective study involving SH-SY5Y cells highlighted the compound's ability to mitigate oxidative stress induced by hydrogen peroxide. The results indicated a reduction in reactive oxygen species (ROS) levels and improved cell survival rates, positioning the compound as a candidate for further research in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution between tert-butyl piperazine-1-carboxylate and 5-bromo-2-chloro-1,3,4-thiadiazole. Key conditions include using 1,4-dioxane as a solvent, potassium carbonate as a base, and temperatures of 110°C for 12 hours, achieving yields of 78–88.7% . Variations in solvent polarity, base strength (e.g., K₂CO₃ vs. Cs₂CO₃), and reaction time can affect regioselectivity and byproduct formation. Purification via silica gel chromatography (hexane/ethyl acetate gradients) is standard .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirmation?

- Methodology : X-ray crystallography (e.g., Bruker APEXII CCD diffractometer) confirms the molecular geometry, including bond angles and hydrogen-bonding patterns . Nuclear magnetic resonance (¹H/¹³C NMR) identifies key signals: the tert-butyl group at δ 1.48 ppm (singlet, 9H) and piperazine protons as multiplets between δ 3.04–3.61 ppm . High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., m/z 348.1 [M+H]⁺) .

Q. What are the solubility and stability profiles of the compound under various storage conditions?

- Methodology : Solubility is tested in polar (DMSO, acetonitrile) and nonpolar solvents (hexane). Stability studies involve monitoring degradation via HPLC under accelerated conditions (e.g., 40°C/75% relative humidity). The tert-butyl carbamate group enhances stability in acidic media compared to unprotected piperazines .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be applied to functionalize the 5-bromo-thiadiazole moiety, and what catalysts optimize this reaction?

- Methodology : The bromine atom serves as a handle for cross-coupling. Using Pd(dba)₂/XPhos as a catalyst system with Na₂CO₃ in acetonitrile/water (4:1) at 100°C achieves coupling with boronic esters (e.g., aryl/heteroaryl groups). Catalyst loading (2–5 mol%) and ligand choice (e.g., XPhos vs. SPhos) significantly impact efficiency .

Q. What strategies mitigate side reactions during piperazine deprotection, and how is the free amine intermediate stabilized?

- Methodology : The tert-butyloxycarbonyl (Boc) group is removed using HCl in dioxane (4 M, 3 hours). Competing thiadiazole ring hydrolysis is minimized by avoiding prolonged acid exposure. The free amine is stabilized via immediate salt formation (e.g., HCl or trifluoroacetate salts) or in situ derivatization (e.g., reductive amination) .

Q. How does the compound’s conformational flexibility influence its binding to biological targets, such as kinase enzymes or GPCRs?

- Methodology : Molecular docking (e.g., AutoDock Vina) and dynamics simulations (AMBER) reveal that the piperazine-thiadiazole scaffold adopts a semi-rigid conformation, enabling interactions with hydrophobic pockets and hydrogen-bond donors. Bioisosteric replacement of the thiadiazole with triazoles or oxadiazoles modulates selectivity .

Q. What are the common impurities in scaled-up synthesis, and how are they quantified and removed?

- Methodology : Impurities include unreacted 5-bromo-2-chlorothiadiazole (retention time ~4.92 min on C18 HPLC) and tert-butyl piperazine-1-carboxylate byproducts. Quantification via LC-MS with internal standards and removal via recrystallization (ethanol/water) or preparative HPLC (C18, acetonitrile/water gradients) are standard .

Data Contradictions and Resolution

- Synthetic Yield Variability : Yields range from 78% to 88.7% depending on solvent purity and base equivalents. Lower yields in some protocols (e.g., 80%) correlate with incomplete removal of potassium carbonate before extraction .

- Crystallographic vs. Solution-Phase Conformations : X-ray data show a planar thiadiazole ring, while NMR in CDCl₃ suggests slight puckering due to solvent interactions. MD simulations reconcile this by demonstrating dynamic equilibria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.